molecular formula C5H7N3S B12111839 6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione

6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione

Cat. No.: B12111839
M. Wt: 141.20 g/mol
InChI Key: BLAMYONNSKVLKQ-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) is a heterocyclic compound that contains a pyrrole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrrolo[2,1-c]-1,2,4-triazole-3-thione,2,5,6,7-tetrahydro-(9CI) is unique due to its specific ring fusion and sulfur-containing triazole ring, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAMYONNSKVLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=S)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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